Boc-His-OH
Overview
Description
Nα-tert-Butoxycarbonyl-D-histidine: is a derivative of the amino acid D-histidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a building block to introduce D-histidine residues. The Boc group serves as a protective group that can be removed under specific conditions to reveal the free amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nα-tert-Butoxycarbonyl-D-histidine typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl group. This can be achieved by reacting D-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Nα-tert-Butoxycarbonyl-D-histidine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Nα-tert-Butoxycarbonyl-D-histidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, and bases like DIPEA.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Deprotection: D-histidine.
Coupling: Peptides containing D-histidine residues.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Nα-tert-Butoxycarbonyl-D-histidine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Nα-tert-Butoxycarbonyl-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The imidazole ring of histidine can also interact with metal ions and other biomolecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Nα-tert-Butoxycarbonyl-D-histidine can be compared with other Boc-protected amino acids:
Nα-tert-Butoxycarbonyl-L-histidine: The L-isomer of histidine, used similarly in peptide synthesis but with different stereochemistry.
Nα-tert-Butoxycarbonyl-D-alanine: Another Boc-protected D-amino acid used in peptide synthesis.
Nα-tert-Butoxycarbonyl-L-alanine: The L-isomer of alanine, used in peptide synthesis.
Uniqueness: Nα-tert-Butoxycarbonyl-D-histidine is unique due to its D-configuration and the presence of the imidazole ring, which imparts specific chemical properties and reactivity. The D-configuration makes it useful in the synthesis of peptides with specific stereochemical requirements .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-52-5 | |
Record name | 17791-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the preparation and purification of Boc-His-OH considered challenging?
A1: Most Nα-protected histidines, including this compound (Nα-tert-Butoxycarbonyl-L-histidine), are highly water-soluble. This characteristic makes traditional purification methods, which often rely on solubility differences, difficult to apply effectively. []
Q2: How does the structure of Boc-Lys-OH influence its reactivity with dihydroxyacetone (DHA) compared to free lysine?
A2: Research suggests that the ε-amino group (ε-NH2) of lysine plays a crucial role in the color development observed during DHA-mediated tanning reactions. Interestingly, Boc-Lys-OH exhibits stronger color development with DHA than free lysine under identical conditions. This observation suggests that protecting the α-amino group with the tert-butoxycarbonyl (Boc) group may enhance the reactivity of the ε-NH2 group in lysine with DHA. []
Q3: Can this compound be used to study enzyme activity?
A3: Yes, this compound can be used as a substrate to study the catalytic activity of enzymes like papain. Specifically, this compound serves as the substrate for esterification reactions catalyzed by papain. Researchers can monitor the reaction progress using techniques like proton nuclear magnetic resonance (1H-NMR) to determine product yield and assess enzyme activity. []
Q4: Is there a simple and efficient method for purifying this compound?
A4: Yes, researchers have developed a streamlined approach for purifying Nα-protected histidines like this compound, Z-His-Oh, and Z(OMe)-His-OH. This method utilizes ion-exchange column chromatography, offering a more straightforward alternative to traditional purification techniques. []
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